5-chloro-N-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide
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Overview
Description
The compound “5-chloro-N-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide” is a complex organic molecule. It is related to the class of compounds known as quinazolines and quinazolinones . These compounds are nitrogen-containing heterocycles that have received significant attention due to their diverse biopharmaceutical activities .
Synthesis Analysis
The synthesis of related compounds often involves the reaction of anilines with other organic molecules . For instance, a related compound, a Schiff base, was synthesized by the reaction of 2,3-dihydroxybenzaldehyde with 5-chloro-2-methoxyaniline in ethanol, followed by stirring for 5 hours under reflux .Scientific Research Applications
Synthesis and Chemical Properties
- Chemical Synthesis and Structural Analysis : Research efforts have demonstrated methods for synthesizing derivatives of 5-chloro-N-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide and similar compounds, focusing on their structural characterization through techniques like X-ray diffraction. These methods contribute to the development of new chemical entities with potential biological activities (Beck & Lynch, 1987).
Biological Activities and Applications
Anticancer Activities : Novel derivatives have been synthesized and assessed for their antitumor activities. Studies have explored the structural requirements for anticancer activity, leading to the identification of compounds with promising in vitro and in vivo efficacy (Xin, 2012).
Antimicrobial and Antimycobacterial Effects : Some derivatives show significant in vitro activity against Mycobacterium tuberculosis and other strains, indicating potential as novel antimycobacterial agents. These studies highlight the importance of specific structural features for antimicrobial activity (Zítko et al., 2013).
Inhibition of Serotonin Receptors : Research into the serotonin-3 (5-HT3) receptor antagonistic properties of certain derivatives has uncovered compounds with high binding affinity and potent antagonistic activity, suggesting potential applications in the treatment of disorders related to serotonin dysfunction (Kuroita, Sakamori, & Kawakita, 1996).
Safety and Hazards
Future Directions
Quinazolines and quinazolinones, which are structurally related to “5-chloro-N-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-dimethyl-1H-pyrazole-4-carboxamide”, have been the subject of extensive research due to their diverse biological activity . This suggests that “this compound” and related compounds may also be of interest in future drug discovery and optimization efforts .
Properties
IUPAC Name |
5-chloro-N-[2-(4-methoxyanilino)-2-oxoethyl]-1,3-dimethylpyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN4O3/c1-9-13(14(16)20(2)19-9)15(22)17-8-12(21)18-10-4-6-11(23-3)7-5-10/h4-7H,8H2,1-3H3,(H,17,22)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNWJQYULQZFJLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C(=O)NCC(=O)NC2=CC=C(C=C2)OC)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.5 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818922 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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